molecular formula C5H6ClN3 B136667 2-Chloro-5-hydrazinylpyridine CAS No. 145934-89-0

2-Chloro-5-hydrazinylpyridine

Cat. No. B136667
M. Wt: 143.57 g/mol
InChI Key: XHEJLXPUJJYRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-hydrazinylpyridine is a pyridine derivative that is part of a broader class of chemical compounds known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Chloro-5-hydrazinylpyridine, they do provide insights into the synthesis, structure, and reactivity of closely related compounds, which can be informative for understanding the properties and potential applications of 2-Chloro-5-hydrazinylpyridine.

Synthesis Analysis

The synthesis of related hydrazinylpyridine compounds often involves the substitution of chlorine atoms with hydrazine or other nucleophiles. For example, 2-chloro-3-cyanopyridines react with hydrazine hydrate to yield hydrazinopyridines . Similarly, 2,3-dichloropyridine can be reacted with hydrazine to produce 3-chloro-2-hydrazinopyridine . These methods suggest that the synthesis of 2-Chloro-5-hydrazinylpyridine could potentially follow analogous pathways, utilizing hydrazine as a nucleophile to introduce the hydrazinyl group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as FT-IR, FT-R, and NMR are commonly used to determine the structure of pyridine derivatives . The molecular structure is often influenced by the presence of substituents, which can lead to the formation of intra- and inter-molecular hydrogen bonds, affecting the overall conformation of the molecule . For 2-Chloro-5-hydrazinylpyridine, similar analytical techniques would likely reveal the presence of hydrogen bonding and other structural features that dictate its chemical behavior.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which can be used to introduce different functional groups into the molecule . The reactivity of the chlorine atom in such compounds is a key factor in their chemical transformations. For instance, 2-chloro-3-cyanopyridines are susceptible to nucleophilic attack by amines and hydrazine . This suggests that 2-Chloro-5-hydrazinylpyridine could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a hydrazino group can affect the compound's solubility, boiling point, and melting point. The presence of hydrogen bonds can also impact these properties, as well as the compound's stability and reactivity . The vibrational characteristics of the hydrazo-bond, as studied through IR and Raman spectroscopy, provide insights into the strength and nature of these bonds . The spectral properties, including UV-vis absorption and fluorescence, are also affected by the solvent and environmental conditions such as temperature and pH .

Scientific Research Applications

Synthesis of Complex Organic Compounds

2-Chloro-5-hydrazinylpyridine serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through reactions involving substitution and diazotization processes, followed by electrophilic substitution. The process demonstrates its utility in creating pyrazolidine derivatives, which are significant in the development of pharmaceuticals and agrochemicals (Zhang Zhong-tao, 2011).

Investigation of Cyclization Patterns

The compound has also been studied for its role in cyclization reactions. The effect of substituents on the cyclization pattern of 2-pyridylhydrazones demonstrates the influence of 2-Chloro-5-hydrazinylpyridine in forming derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton, showcasing the impact of chemical structure on the reaction outcomes (Zahia Cheurfa et al., 2016).

Antimycobacterial and Antimicrobial Activities

Further, its derivatives have been explored for antimycobacterial and antimicrobial activities. One study synthesized and evaluated pyridinyl- and pyrazinylhydrazone derivatives for their activity against M. tuberculosis, highlighting the potential of 2-Chloro-5-hydrazinylpyridine derivatives as tuberculostatic agents (A. Pinheiro et al., 2020). Another study investigated newly synthesized 2,4,6-tri-substituted pyridine derivatives for their antimicrobial properties, further emphasizing the relevance of this compound in developing new antimicrobial agents (Osama I. Abdel Salam et al., 2014).

Cytotoxic Evaluation for Cancer Research

In cancer research, novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives synthesized from 2-Chloro-5-hydrazinylpyridine were evaluated for their cytotoxic activities against several cancer cell lines, providing insights into the development of new therapeutic agents (G. Zhang et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

While specific future directions for 2-Chloro-5-hydrazinylpyridine are not mentioned in the search results, it’s worth noting that many pyrimidines, a class of compounds that includes hydrazinylpyridines, have been the focus of research for their potential applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

(6-chloropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEJLXPUJJYRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445939
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydrazinylpyridine

CAS RN

145934-89-0
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.